REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([CH:11]1[CH2:13][CH2:12]1)[CH2:4][C:5]([NH:7][CH:8]1[CH2:10][CH2:9]1)=[O:6].[OH-].[NH4+]>C1COCC1>[NH2:2][CH:3]([CH:11]1[CH2:13][CH2:12]1)[CH2:4][C:5]([NH:7][CH:8]1[CH2:10][CH2:9]1)=[O:6] |f:0.1,2.3|
|
Name
|
3-amino-N,3-dicyclopropylpropanamide hydrochloride
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(CC(=O)NC1CC1)C1CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Some ammonium chloride was separated
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with dichloromethane (1 L)
|
Type
|
WASH
|
Details
|
washed with water (2×100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
drying in a vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)NC1CC1)C1CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |